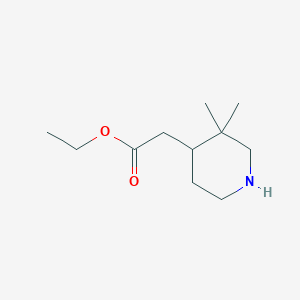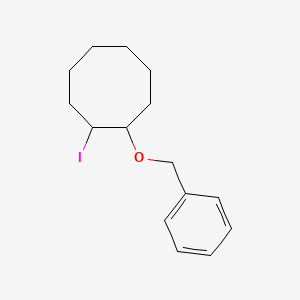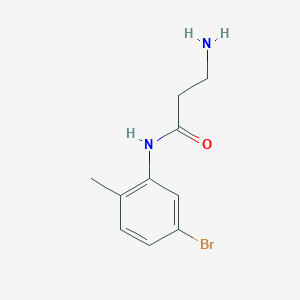
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a chlorine atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide include other aminopyrazole derivatives, such as:
3-Amino-4-chloropyrazole: Lacks the propanamide group but shares similar biological activities.
2-(3-Amino-1H-pyrazol-1-YL)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
4-Amino-3-chloropyrazole: Similar structure but with the amino and chloro groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9ClN4O |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9ClN4O/c1-3(6(9)12)11-2-4(7)5(8)10-11/h2-3H,1H3,(H2,8,10)(H2,9,12) |
InChI Key |
IUKWTHOBZADHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)


![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)









